Isocytosine

Catalog No.
S1489098
CAS No.
100643-25-2
M.F
C4H5N3O
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocytosine

CAS Number

100643-25-2

Product Name

Isocytosine

IUPAC Name

2-amino-1H-pyrimidin-6-one

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N

SMILES

C1=CN=C(NC1=O)N

Synonyms

4-Pyrimidinol, 2-amino- (9CI)

Canonical SMILES

C1=CN=C(NC1=O)N

Studies of Hydrogen Bonding and Tautomerism in Nucleobases

Isocytosine serves as a valuable tool for understanding fundamental chemical properties of nucleobases, the building blocks of DNA and RNA. Its unique structure allows researchers to investigate hydrogen bonding patterns and the phenomenon of tautomerism, where a molecule can exist in different isomeric forms . By comparing the behavior of isocytosine to cytosine, scientists gain insights into the factors influencing these crucial processes within nucleic acids .

Metal Complex Formation Studies

Isocytosine's ability to form complexes with various metal ions makes it a helpful probe in studying metal-nucleobase interactions. These interactions play a vital role in biological systems, including enzyme activity and DNA stability. By analyzing the binding properties of isocytosine with different metals, researchers can gain valuable information about the specific binding sites and the strength of these interactions .

Isocytosine, also known as 2-aminouracil, is a pyrimidine base that serves as an isomer of cytosine. Its chemical formula is C4H5N3O, and it features an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. This unique structure allows isocytosine to participate in various

  • Biginelli Reaction: A one-pot reaction involving DNA-conjugated guanidines with aldehydes and methyl cyanoacetates produces isocytosine derivatives. This method highlights its utility in synthesizing complex scaffolds compatible with DNA .
  • Organocatalytic Cascade Reactions: Recent studies have demonstrated that isocytosine can be synthesized through organocatalytic reactions involving β-ketoamides. These reactions can yield fused structures with quinazoline, showcasing the versatility of isocytosine in organic synthesis .

Isocytosine exhibits several biological activities that make it of interest in biochemical research:

  • Nucleobase Analog: As a nucleobase, isocytosine can pair with isoguanine in unnatural nucleic acid analogues, providing insights into base pairing mechanisms and stability in DNA-like structures .
  • Enzymatic Interactions: Studies have identified specific enzymes that interact with isocytosine, including isocytosine-specific deaminases. These enzymes play critical roles in substrate binding and catalysis, further emphasizing the biological relevance of this compound .

The synthesis of isocytosine can be achieved through various methods:

  • Guanidine and Malic Acid Reaction: A classic method involves reacting guanidine with malic acid under controlled conditions to yield isocytosine.
  • Biginelli Reaction: This method involves a one-pot reaction that combines guanidines with aldehydes and methyl cyanoacetates to create isocytosine derivatives .
  • Organocatalytic Cascade Reactions: These reactions utilize β-ketoamides to produce isocytosine fused with other organic compounds like quinazoline .
  • Alternative Methods: Other methods include reacting guanidine salts with formylacetic acid or sodium ethyl malonate under acidic conditions .

Isocytosine has several applications across different fields:

  • Nucleic Acid Research: It plays a crucial role in studies involving unnatural nucleic acid analogues, contributing to advancements in genetic engineering and synthetic biology.
  • Chemical Studies: Isocytosine is used in physical chemical studies related to metal complex binding, hydrogen bonding, and tautomerism effects within nucleobases .
  • Drug Development: Its unique structure may offer potential avenues for developing new therapeutic agents targeting specific biological pathways.

Research into the interactions of isocytosine has revealed its potential as a substrate for various enzymes. For instance, studies have characterized isocytosine-specific deaminases, identifying critical residues necessary for substrate binding and catalytic activity. These findings enhance our understanding of how isocytosine functions within biological systems and its potential implications for drug design and metabolic pathways .

Isocytosine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

CompoundStructure FeaturesBiological RoleUnique Aspects
CytosinePyrimidine base with amino groupStandard nucleobase in DNA/RNADirectly involved in genetic coding
UracilPyrimidine base without amino groupNucleobase in RNALacks the amino group present in isocytosine
ThymineMethylated form of uracilNucleobase in DNAContains a methyl group at position 5
IsoguanineSimilar structure to guanineNucleobase analoguePairs specifically with isocytosine

Isocytosine's uniqueness lies in its ability to form stable base pairs with non-standard bases like isoguanine, making it a valuable component for studying alternative genetic systems.

XLogP3

-1

LogP

-0.99 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-53-2

Wikipedia

2-amino-4-hydroxypyrimidine

Dates

Modify: 2023-08-15
Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019

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